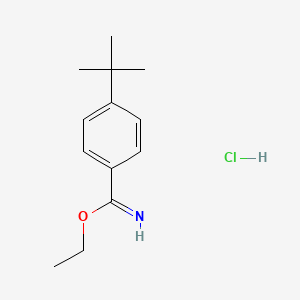![molecular formula C14H13FN6S B2376345 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine CAS No. 2415563-53-8](/img/structure/B2376345.png)
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with a piperazine ring substituted with a 5-fluoropyrimidin-2-yl group. The unique structure of this compound makes it a promising candidate for various biological and pharmacological applications, particularly as a potential anticancer agent .
Métodos De Preparación
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can yield the thieno[2,3-d]pyrimidine scaffold.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring .
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has shown promise as a tool for studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes play a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for the survival and proliferation of cancer cells . Molecular docking studies have shown that this compound can form hydrogen bonds and hydrophobic interactions with key residues in the active sites of target kinases, thereby blocking their activity .
Comparación Con Compuestos Similares
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer activity through kinase inhibition.
Pyrido[2,3-d]pyrimidine: Known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Quinazoline: A well-known scaffold in medicinal chemistry with applications in cancer therapy due to its kinase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoropyrimidine moiety, which can enhance its binding affinity and selectivity for certain molecular targets .
Propiedades
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6S/c15-10-7-16-14(17-8-10)21-4-2-20(3-5-21)12-11-1-6-22-13(11)19-9-18-12/h1,6-9H,2-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSWMYWICSNLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=NC=N2)C4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)


![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)

![tert-butyl[2-(4-fluorophenyl)ethyl]amine](/img/structure/B2376274.png)
![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)
![3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)
![N-(5-chloro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2376283.png)

